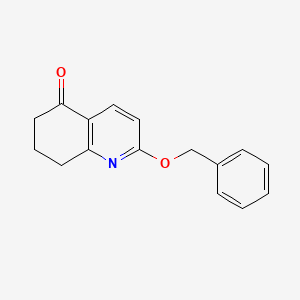
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one
Übersicht
Beschreibung
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure with a benzyloxy substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of o-alkenylanilines in the presence of a palladium catalyst and carbon monoxide. This reaction typically requires a substoichiometric amount of copper(II) acetate and air as the terminal oxidant . The reaction conditions are mild, and the yields are generally higher with electron-donating groups on the substrate.
Another method involves the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with no undesirable by-products . The robustness of this methodology has been demonstrated with easy scaling up to the gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Benzyloxy-7,8-dihydro-6H-chinolin-5-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinon-Derivate mit verschiedenen Substituenten zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinolinon-Derivaten führen.
Substitution: Die Benzyloxy-Gruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinon-Derivate mit verschiedenen Substituenten, die weiter in der medizinischen Chemie und anderen Anwendungen verwendet werden können.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-7,8-dihydro-6H-chinolin-5-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die Verbindung wird wegen ihrer vielfältigen biologischen Aktivitäten auf ihr Potenzial als therapeutisches Mittel untersucht.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen.
Pharmakologie: Die Verbindung wird in pharmakologischen Studien verwendet, um ihre Auswirkungen auf verschiedene biologische Ziele zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Benzyloxy-7,8-dihydro-6H-chinolin-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen.
Wirkmechanismus
The mechanism of action of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets
Eigenschaften
CAS-Nummer |
143232-64-8 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 |
InChI-Schlüssel |
VGMBEUFDLPGOMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)

![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
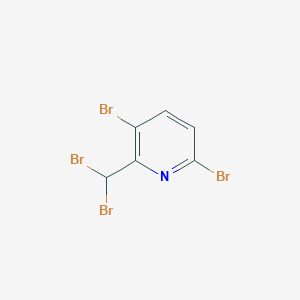
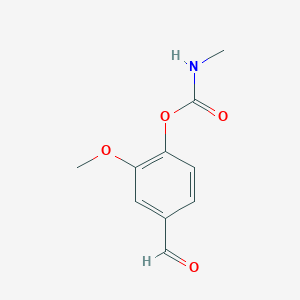

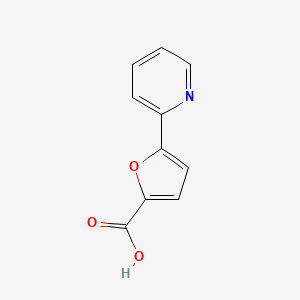


![5H-Dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B8695377.png)

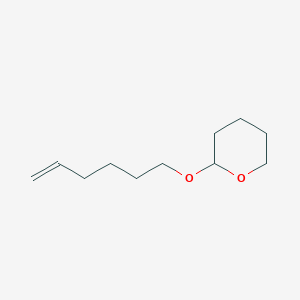
![2,2'-[Hexamethylenebis(iminomethylene)]bisphenol](/img/structure/B8695402.png)
